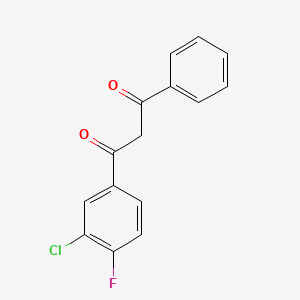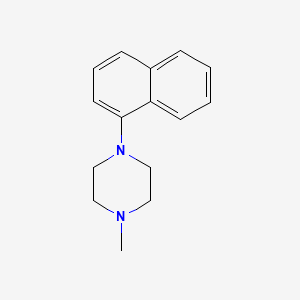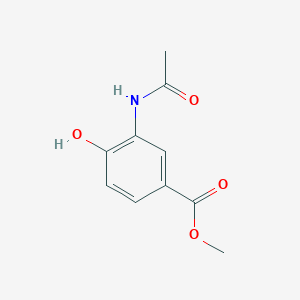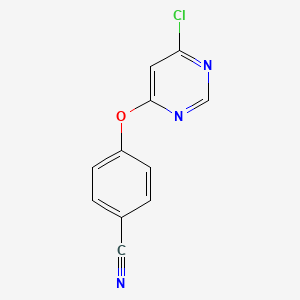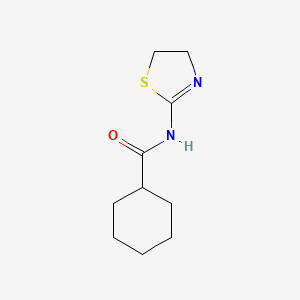
Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- is a chemical compound with the molecular formula C10H16N2OS It is known for its unique structure, which includes a cyclohexane ring and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of cyclohexanecarboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide: Lacks the thiazole ring, resulting in different chemical and biological properties.
Thiazole Derivatives: Compounds like thiazole itself or other thiazole-containing molecules share some structural similarities but differ in their functional groups and overall activity.
Uniqueness
Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- is unique due to the combination of the cyclohexane and thiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
72239-26-0 |
|---|---|
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H16N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h8H,1-7H2,(H,11,12,13) |
Clé InChI |
CPGJCOKLIMIVBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=NCCS2 |
Solubilité |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



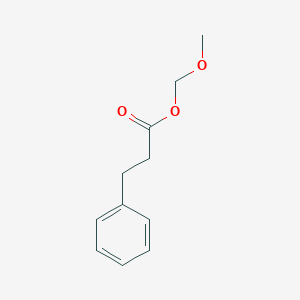
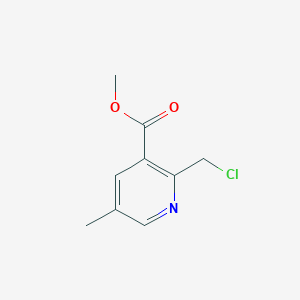
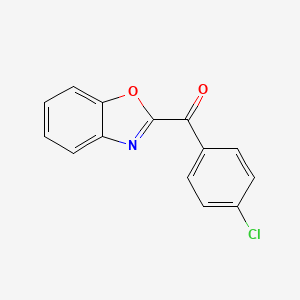
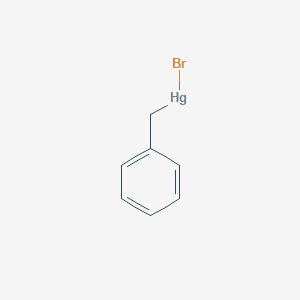
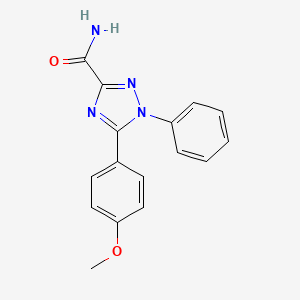
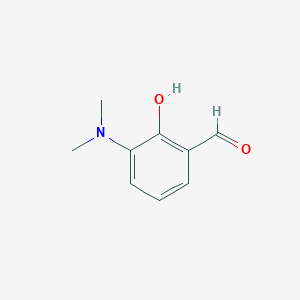
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
